molecular formula C15H15BrClN3O B13104112 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13104112
M. Wt: 368.65 g/mol
InChI Key: KMALSZPRCJIMAY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methyl-8-(spiro[24]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique spiro[2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of halogenation, methylation, and spirocyclization reactions. The reaction conditions may vary, but common reagents include bromine, chlorine, and methylating agents. The spirocyclization step is crucial for forming the spiro[2.4]heptane ring, which is achieved through intramolecular cyclization reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its spiro[2.4]heptane moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyrido[2,3-d]pyrimidine derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C15H15BrClN3O

Molecular Weight

368.65 g/mol

IUPAC Name

6-bromo-2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H15BrClN3O/c1-8-9-7-18-14(17)19-12(9)20(13(21)11(8)16)10-3-2-4-15(10)5-6-15/h7,10H,2-6H2,1H3

InChI Key

KMALSZPRCJIMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4)Br

Origin of Product

United States

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